6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone 6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC9698259
InChI: InChI=1S/C23H23ClN4O3/c1-31-21-5-3-2-4-20(21)26-12-14-27(15-13-26)23(30)16-28-22(29)11-10-19(25-28)17-6-8-18(24)9-7-17/h2-11H,12-16H2,1H3
SMILES:
Molecular Formula: C23H23ClN4O3
Molecular Weight: 438.9 g/mol

6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

CAS No.:

Cat. No.: VC9698259

Molecular Formula: C23H23ClN4O3

Molecular Weight: 438.9 g/mol

* For research use only. Not for human or veterinary use.

6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone -

Specification

Molecular Formula C23H23ClN4O3
Molecular Weight 438.9 g/mol
IUPAC Name 6-(4-chlorophenyl)-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Standard InChI InChI=1S/C23H23ClN4O3/c1-31-21-5-3-2-4-20(21)26-12-14-27(15-13-26)23(30)16-28-22(29)11-10-19(25-28)17-6-8-18(24)9-7-17/h2-11H,12-16H2,1H3
Standard InChI Key HATWMZPNLIDFFF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl

Introduction

Synthesis of Related Pyridazinones

The synthesis of pyridazinones typically involves multiple steps starting from simpler precursors. For example, compounds like 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone can be synthesized by reacting commercial 3,6-dichloropyridazine with (2-fluorophenyl)piperazine in ethanol, followed by hydrolysis in hot glacial acetic acid to obtain the pyridazinone derivative .

Synthesis Steps for Related Compounds:

  • Starting Materials: Commercial 3,6-dichloropyridazine and (2-fluorophenyl)piperazine.

  • Reaction Conditions: Ethanol as the solvent.

  • Product Formation: 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine.

  • Hydrolysis: Hot glacial acetic acid to form the pyridazinone derivative.

Biological Activities of Pyridazinones

Pyridazinones have shown potential as monoamine oxidase (MAO) inhibitors, particularly MAO-B inhibitors. For instance, compounds containing the (2-fluorophenyl) piperazine moiety have demonstrated potent MAO-B inhibitory activities, with IC50 values as low as 0.013 µM for certain derivatives . The presence of specific substituents on the phenyl ring, such as chlorine or methoxy groups, can significantly influence the inhibitory potency.

Biological Activity Data for Related Compounds:

CompoundSubstituentIC50 (µM) for MAO-B Inhibition
T6meta bromo0.013
T3para chloro0.039
T9para methoxy1.17

Structural Similarities and Differences

Compounds like 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone share structural similarities with the compound of interest but differ in specific functional groups. These differences can lead to variations in chemical reactivity and biological properties.

Comparison of Structural Features:

CompoundPyridazinone CorePiperazine SubstituentPhenyl Substituents
6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinoneYes2-methoxyphenyl4-chlorophenyl
2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinoneYes4-chlorophenyl2-methoxyphenyl

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